molecular formula C22H27Cl3N2O2S B10791379 (3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide

(3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide

Cat. No.: B10791379
M. Wt: 489.9 g/mol
InChI Key: KSDRPQTZVHRPOI-KNQAVFIVSA-N
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Description

(3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with chlorophenyl and dichlorophenyl groups, along with an isopentyl group attached to a sulfonamide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide typically involves multi-step organic reactionsThe final step involves the attachment of the isopentyl group to the sulfonamide moiety under controlled conditions, often using reagents like sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

(3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby reducing pain and swelling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-isopentylpiperidine-3-sulfonamide exhibits unique properties due to the presence of the isopentyl group. This structural difference can influence its chemical reactivity, biological activity, and overall efficacy in various applications .

Properties

Molecular Formula

C22H27Cl3N2O2S

Molecular Weight

489.9 g/mol

IUPAC Name

(3R,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-N-(3-methylbutyl)piperidine-3-sulfonamide

InChI

InChI=1S/C22H27Cl3N2O2S/c1-15(2)11-12-26-30(28,29)19-8-10-22(20-9-5-17(24)13-21(20)25)27(14-19)18-6-3-16(23)4-7-18/h3-7,9,13,15,19,22,26H,8,10-12,14H2,1-2H3/t19-,22+/m1/s1

InChI Key

KSDRPQTZVHRPOI-KNQAVFIVSA-N

Isomeric SMILES

CC(C)CCNS(=O)(=O)[C@@H]1CC[C@H](N(C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)CCNS(=O)(=O)C1CCC(N(C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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